molecular formula C24H35N5S B11619532 4-[4-cyano-1-(propan-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]-N-cyclohexylpiperazine-1-carbothioamide

4-[4-cyano-1-(propan-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]-N-cyclohexylpiperazine-1-carbothioamide

Cat. No.: B11619532
M. Wt: 425.6 g/mol
InChI Key: QXNZUCBGDLTPKS-UHFFFAOYSA-N
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Description

4-[4-cyano-1-(propan-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]-N-cyclohexylpiperazine-1-carbothioamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a cyano group, a tetrahydroisoquinoline moiety, and a piperazine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-cyano-1-(propan-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]-N-cyclohexylpiperazine-1-carbothioamide typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: The initial step often involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroisoquinoline core.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Piperazine Ring: The piperazine ring is then attached through a nucleophilic substitution reaction, often using a halogenated precursor.

    Formation of the Carbothioamide Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Halogenated compounds and nucleophiles are typically employed under basic or acidic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the function of specific proteins or enzymes. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 4-[4-cyano-1-(propan-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]-N-cyclohexylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-[4-cyano-1-(propan-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]-N-cyclohexylpiperazine-1-carbothioamide: shares similarities with other piperazine derivatives and tetrahydroisoquinoline compounds.

    N-cyclohexylpiperazine derivatives: These compounds often exhibit similar biological activities and can be used in similar applications.

    Tetrahydroisoquinoline derivatives: These compounds are known for their diverse biological activities and are used in various medicinal chemistry applications.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C24H35N5S

Molecular Weight

425.6 g/mol

IUPAC Name

4-(4-cyano-1-propan-2-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)-N-cyclohexylpiperazine-1-carbothioamide

InChI

InChI=1S/C24H35N5S/c1-17(2)22-20-11-7-6-10-19(20)21(16-25)23(27-22)28-12-14-29(15-13-28)24(30)26-18-8-4-3-5-9-18/h17-18H,3-15H2,1-2H3,(H,26,30)

InChI Key

QXNZUCBGDLTPKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C2=C1CCCC2)C#N)N3CCN(CC3)C(=S)NC4CCCCC4

Origin of Product

United States

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